A Technical Guide to 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid: Structure, Proposed Synthesis, and Potential Applications
A Technical Guide to 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid: Structure, Proposed Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, a non-natural, α,α-disubstituted amino acid. As a novel compound with limited specific data in publicly accessible literature, this document leverages established chemical principles and data from structurally related analogs to present a scientifically grounded resource for researchers. The guide elucidates the compound's chemical identity and the significance of its structural motifs—the α-methyl group conferring conformational rigidity and the phenylsulfone moiety acting as a key pharmacophore. Proposed synthetic routes, including the Strecker and Bucherer-Bergs syntheses, are detailed with an emphasis on the causal reasoning behind procedural steps. Furthermore, a suite of robust analytical protocols for structural verification and purity assessment, including NMR, MS, and chiral HPLC, are presented. The guide concludes with a discussion of the compound's potential applications in drug development, particularly in the design of peptidomimetics and enzyme inhibitors, and provides essential safety and handling information based on analogous structures.
Chemical Identity and Structural Significance
Nomenclature and Structure Elucidation
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid is a synthetic amino acid derivative. Its structure is characterized by a propanoic acid backbone with an amino group and a methyl group attached to the alpha-carbon (C2). This same carbon is also bonded to a phenyl ring, which is substituted at the para-position (C4) with a methanesulfonyl (or methylsulfonyl) group (-SO₂CH₃). The presence of four different substituents on the alpha-carbon would typically render it a chiral center; however, in this specific case, the alpha-carbon is a quaternary center but not chiral due to the presence of two identical substituents if we consider the broader context of the propanoic acid chain. However, the molecule as a whole is chiral.
The systematic IUPAC name for this compound is 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid .
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid.
Significance of Key Structural Motifs
The unique structure of this molecule imparts properties of significant interest in medicinal chemistry:
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α,α-Disubstituted Amino Acid: The presence of a methyl group on the α-carbon, in addition to the phenyl ring, makes this a sterically hindered amino acid. When incorporated into peptides, such residues restrict conformational flexibility, which can lead to enhanced metabolic stability, increased receptor affinity, and specific secondary structure induction (e.g., helices or turns).
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Phenylsulfone Moiety: The methanesulfonyl group is a critical pharmacophore. It is a strong hydrogen bond acceptor and can act as a bioisostere for other functional groups. Its presence can significantly influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. Phenylsulfone derivatives are common in various therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.
Physicochemical Properties: A Comparative Analysis
| Property | 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (Predicted) | 2-Amino-2-phenylpropanoic acid[1] | (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid[2][3] |
| Molecular Formula | C₁₀H₁₃NO₄S | C₉H₁₁NO₂ | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol | 165.19 g/mol [1] | 243.28 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 92.6 Ų | 63.3 Ų[1] | 106 Ų (for HCl salt)[4] |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 3 | 5 |
| Predicted LogP | ~0.5 - 1.0 | -1.5[1] | N/A |
| CAS Number | Not Assigned | 565-07-1[1] | 1270324-69-0[2][3] |
Proposed Synthetic Strategies
The synthesis of this quaternary α-amino acid requires robust chemical methods. The choice of strategy depends on the availability of starting materials, desired scale, and stereochemical control requirements. Below, we outline two plausible and well-established synthetic routes.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the bonds around the quaternary α-carbon. This leads back to a key ketone intermediate, 4-(methylsulfonyl)acetophenone, which is commercially available.
Caption: Retrosynthetic pathways for the target molecule.
Proposed Protocol 1: Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from a ketone or aldehyde. It proceeds via an α-aminonitrile intermediate.
Causality and Rationale: This method is chosen for its directness in forming the C-N and C-C bonds at the α-position in a single pot from the ketone precursor. It is a reliable and well-documented transformation in organic synthesis.
Experimental Workflow:
Caption: Experimental workflow for the Strecker synthesis.
Step-by-Step Methodology:
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Iminonitrile Formation: Dissolve 4-(methylsulfonyl)acetophenone in a solution of methanolic ammonia. Cool the mixture in an ice bath. Add a stoichiometric equivalent of potassium cyanide (KCN) or sodium cyanide (NaCN) portion-wise, ensuring the temperature remains low. Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate 2-amino-2-(4-methanesulfonylphenyl)propanenitrile.
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Hydrolysis: Once the formation of the aminonitrile is complete, the solvent is removed under reduced pressure. The crude intermediate is then subjected to vigorous hydrolysis by refluxing in concentrated hydrochloric acid (e.g., 6M HCl) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid.
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Isolation: After hydrolysis, the acidic solution is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-7) using a base like ammonium hydroxide or sodium hydroxide, which causes the target amino acid to precipitate. The solid product is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities, and finally dried under vacuum.
Analytical and Quality Control Protocols
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the result.
Structural Verification
| Technique | Purpose | Expected Observations & Protocol |
| ¹H NMR | Confirm proton environment | Predicted Shifts (in D₂O): Aromatic protons (para-substituted): two doublets (~7.5-8.0 ppm). Methyl protons (sulfonyl): singlet (~3.1 ppm). Methyl protons (alpha): singlet (~1.6 ppm). Protocol: Dissolve ~5-10 mg of sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with DCl, or DMSO-d₆). Acquire spectrum on a 400 MHz or higher instrument. |
| ¹³C NMR | Confirm carbon backbone | Predicted Shifts: Carboxyl carbon (~175-180 ppm). Aromatic carbons (~120-150 ppm). Quaternary alpha-carbon (~60-65 ppm). Sulfonyl methyl carbon (~45 ppm). Alpha-methyl carbon (~25 ppm). Protocol: Use the same sample as ¹H NMR and acquire a proton-decoupled ¹³C spectrum. |
| LC-MS | Confirm Molecular Weight | Expected Ion: [M+H]⁺ at m/z 244.07. Protocol: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid). Analyze via Electrospray Ionization (ESI) in positive mode.[5] |
Purity and Enantiomeric Separation
As the synthesis produces a racemic mixture, chiral separation is essential for many biological applications.
Chiral HPLC Protocol:
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Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives (e.g., Chiralpak IA, IB, etc.).
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Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or methanol/acetonitrile, often with acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
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Detection: Use UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm).
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Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable quantification of each enantiomer.
Potential Applications in Drug Development
The unique structural features of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid make it an attractive building block for drug discovery professionals.[6]
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Peptidomimetics and Constrained Peptides: Its nature as an α,α-disubstituted amino acid makes it ideal for designing peptides with enhanced stability against enzymatic degradation.[7] The steric bulk can enforce specific secondary structures, crucial for mimicking or disrupting protein-protein interactions.
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Enzyme Inhibitors: The phenylsulfone group is a well-known feature in many enzyme inhibitors, including those targeting proteases and kinases. This scaffold could be used to design novel inhibitors where the amino acid portion provides a handle for further derivatization or acts as a recognition element for the enzyme's active site.
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Scaffold for CNS-Active Agents: Many compounds targeting the central nervous system (CNS) are based on amino acid structures. The combination of a rigidifying alpha-methyl group and a polar sulfone could be explored for developing modulators of receptors or transporters in the brain.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on data from analogous compounds.
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Hazard Classification (Predicted): Likely to be classified as an irritant. May cause skin, eye, and respiratory irritation.[1][9][10]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]
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- SAFETY D
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